molecular formula C13H16N2 B1294700 3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole CAS No. 7546-66-9

3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole

Cat. No. B1294700
CAS RN: 7546-66-9
M. Wt: 200.28 g/mol
InChI Key: WBCPONKOWIDTJM-UHFFFAOYSA-N
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Description

The compound of interest, 3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole, is a hexahydroazepinoindole derivative, which is a class of compounds that have garnered attention due to their potential biological activities and their complex molecular structures. These compounds are part of a broader family of indole derivatives, which are known for their presence in natural products and pharmaceuticals .

Synthesis Analysis

The synthesis of hexahydroazepinoindole derivatives has been explored through various methods. One approach involves a one-pot synthesis using a three-component 1,4-dipolar cycloaddition reaction, which includes 3-alkyl(aryl)imidazo[1,5-a]pyridines, dimethyl acetylenedicarboxylate (DMAD), and N-alkylisatins. This method leads to the formation of tricyclic oxazepino[7,6-b]indole ring systems . Another synthesis route utilizes a domino reaction sequence starting from indolin-3-one, followed by olefination, isomerization, Claisen rearrangement, and reductive cyclization to produce hexahydropyrrolo[2,3-b]indoles . Additionally, a Ugi reaction has been employed to synthesize hexahydroazepino[3,4-b]indole derivatives, which have shown moderate cytotoxicity against various cancer cell lines .

Molecular Structure Analysis

The molecular structures of these synthesized compounds are confirmed using spectral data and, in some cases, single crystal X-ray diffraction. The structural confirmation is crucial as it ensures the correct identification of the synthesized compounds and their potential rearrangements during the synthesis process .

Chemical Reactions Analysis

The chemical reactivity of hexahydroazepinoindole derivatives has been studied in various contexts. For instance, catalytic hydrogenation of certain indole precursors has been used to synthesize hexahydroazepino[4,5-b]indoles . Reactions with activated alkynes have been explored to produce hexahydroazonino[5,6-b]indoles, showcasing the versatility of these compounds in chemical transformations . Additionally, the reaction of 2-methyl-3,4-dihydro-β-carbolin-2-ium iodide with acylmethyl halides has been studied, revealing a new route to 1,2-dihydroazepino[4,5-b]indoles controlled by electronic effects .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole are not detailed in the provided papers, the general properties of hexahydroazepinoindole derivatives can be inferred. These compounds are likely to exhibit properties typical of heterocyclic compounds, such as solubility in organic solvents and stability under various conditions. The presence of the indole moiety can also imply potential biological activity, which may be of interest in pharmaceutical research .

Scientific Research Applications

Neuroleptic Activity and Antidepressant Screens

The compound 3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole and its derivatives have been explored for their neuroleptic activity. A study by Elliott, Gold, and Guzik (1980) synthesized several derivatives, including this compound, and tested them for neuroleptic activity. Interestingly, none of these compounds antagonized methamphetamine aggregate toxicity in mice, but some, including the 3-methyl derivative, exhibited activity in antidepressant screens (Elliott, Gold, & Guzik, 1980).

Chemical Synthesis and Derivatives

Sharkova, Kucherova, and Zagorevskii (1969) and Sharkova, Kucherova, Portnova, and Zagorevskii (1970) conducted research on the synthesis of indole derivatives, including the Clemmensen reduction of 3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole. This process led to the creation of new polycyclic condensed systems, expanding our understanding of chemical synthesis involving this compound (Sharkova et al., 1969) (Sharkova et al., 1970).

Potential in Synthesizing Alkaloids

The compound has also been a subject of interest in the synthesis of various alkaloids. For instance, Huang et al. (2008) explored its use in the synthesis of catharanthine, a key intermediate in the production of certain alkaloids. This research demonstrates the potential utility of 3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole in the field of organic chemistry and pharmaceutical synthesis (Huang et al., 2008).

Cytotoxicity Evaluation

Reddy et al. (2014) developed a three-component, one-pot synthesis method for hexahydroazepino[3,4-b]indole derivatives, with some exhibiting moderate cytotoxicity against various cancer cell lines. This study highlights the potential of these compounds in cancer research (Reddy et al., 2014).

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for “3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole” can be found on the product page .

properties

IUPAC Name

3-methyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-15-8-6-11-10-4-2-3-5-12(10)14-13(11)7-9-15/h2-5,14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCPONKOWIDTJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(CC1)NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70226391
Record name Azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole

CAS RN

7546-66-9
Record name Azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007546669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
HS Tae, MO Ortells, BJ Tekarli, D Manetti… - ACS Chemical …, 2023 - ACS Publications
The main objective of this study was to determine the pharmacological activity and molecular mechanism of action of DM506 (3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole …
Number of citations: 1 pubs.acs.org
NM Sharkova, NF Kucherova, SL Portnova… - Chemistry of …, 1970 - Springer
By expanding the ring of 1-methyl-4-piperidone with diazomethane we have obtained 1-methyl-1-azacyclopentan-4-one. The Fischer cyclization of arylhydrazones of 1-methyl-1-…
Number of citations: 0 link.springer.com
NM Sharkova, NF Kucherova… - Chemistry of Heterocyclic …, 1969 - Springer
The Clemmensen reduction of 10-methylchromeno[4,3-b]indole (I) and of 3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole has given 10-methyl-6b,11b-dihydrochromano[4,3-b]…
Number of citations: 3 link.springer.com
AV Ivachtchenko, YA Ivanenkov… - Expert Opinion on …, 2012 - Taylor & Francis
Introduction: Among a variety of proteins included in a relatively wide GPCR family, serotonin 5-HT receptors (5-HT 6 Rs) are highly attractive as important biological targets with …
Number of citations: 19 www.tandfonline.com
NM Sharkova, NF Kucherova, SL Portnova… - Chemistry of …, 1970 - Springer
Number of citations: 0
L Zhou, V Dau, AA Jensen - Journal of Medicinal Chemistry, 2023 - ACS Publications
Here, we present the discovery of a novel class of benzimidazole-based allosteric modulators of nicotinic acetylcholine receptors (nAChRs). The modulators were developed based on …
Number of citations: 3 pubs.acs.org
Q Lu, K Wang, Z Dou, L Zhong, Y Yao… - Journal of Agricultural …, 2023 - ACS Publications
Tomato (Solanum lycopersicum) plants are susceptible to infection by root-knot nematodes, which cause severe economic losses. Planting resistant tomato plants can reduce nematode …
Number of citations: 1 pubs.acs.org

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